molecular formula C18H30O3 B12369083 13-Oxo-ODE-d3

13-Oxo-ODE-d3

Cat. No.: B12369083
M. Wt: 297.4 g/mol
InChI Key: JHXAZBBVQSRKJR-POQBIENVSA-N
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Description

13-Oxo-9Z,11E-9,10,12,-d3-octadecadienoic acid, commonly known as 13-Oxo-ODE-d3, is a deuterated form of 13-oxo-9Z,11E-octadecadienoic acid. This compound is primarily used as an internal standard for the quantification of 13-Oxo-ODE by gas chromatography or liquid chromatography-mass spectrometry. It contains three deuterium atoms at the 9, 10, and 12 positions, which makes it useful in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Oxo-ODE-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 13-Oxo-ODE molecule. The deuteration process involves the selective replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes using deuterium gas or deuterated solvents. The compound is then purified through techniques such as chromatography to achieve high purity levels (≥99% deuterated forms). The final product is typically formulated as a solution in acetonitrile or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

13-Oxo-ODE-d3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 13-Oxo-ODE-d3 involves its interaction with specific molecular targets and pathways. It is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa. The compound stimulates cell proliferation when instilled intrarectally in rats and has been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes . The production of 13-Oxo-ODE is linked to the maturation of reticulocytes to erythrocytes through the activity of 15-lipoxygenase .

Properties

Molecular Formula

C18H30O3

Molecular Weight

297.4 g/mol

IUPAC Name

(9Z,11E)-9,10,12-trideuterio-13-oxooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/i7D,9D,15D

InChI Key

JHXAZBBVQSRKJR-POQBIENVSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/C=C(\[2H])/C(=O)CCCCC)/CCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Origin of Product

United States

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